3-(Benzoyloxy)-2-phenyl-1,3-oxazinane
Description
Structure
3D Structure
Properties
CAS No. |
88690-77-1 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2-phenyl-1,3-oxazinan-3-yl) benzoate |
InChI |
InChI=1S/C17H17NO3/c19-17(15-10-5-2-6-11-15)21-18-12-7-13-20-16(18)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
SJWIVFGFTLAPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(OC1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzoyloxy 2 Phenyl 1,3 Oxazinane and Its Analogs
Precursor Selection and Design for 1,3-Oxazinane (B78680) Ring Formation.
The construction of the 1,3-oxazinane ring is typically achieved through the cyclocondensation of a bifunctional amino alcohol with an aldehyde. The careful selection of these precursors is paramount as it dictates the substitution pattern and ultimately the chemical properties of the final molecule.
Role of Aldehydes (e.g., 4-(benzoyloxy)benzaldehyde) in Cyclocondensation.
Aldehydes serve as the electrophilic component in the cyclocondensation reaction, providing the C2 carbon of the 1,3-oxazinane ring. The choice of aldehyde determines the substituent at this position. For the synthesis of 2-phenyl substituted 1,3-oxazinanes, benzaldehyde (B42025) and its derivatives are the precursors of choice.
Specifically, in the context of synthesizing molecules with a benzoyloxy group, 4-(benzoyloxy)benzaldehyde is a key precursor. This aldehyde not only participates in the formation of the heterocyclic ring but also introduces the desired benzoyloxy functionality at the para-position of the phenyl ring in a single step. Research has demonstrated the use of 4-(benzoyloxy)benzaldehyde in the synthesis of related heterocyclic structures, highlighting its utility in incorporating this specific ester group. researchgate.net The reaction involves the condensation of the aldehyde with an appropriate amino alcohol under acidic conditions. researchgate.net
The general reaction for the formation of a 2-aryl-1,3-oxazinane is depicted below:

Figure 1: General reaction scheme for the synthesis of 2-aryl-1,3-oxazinanes from an aromatic aldehyde and a 1,3-amino alcohol.
Utilization of Amino Alcohols and Related Substrates.
The amino alcohol component provides the nitrogen at position 3 and the oxygen at position 1 of the 1,3-oxazinane ring, along with the carbon backbone at positions 4, 5, and 6. 3-Amino-1-propanol is a common and readily available substrate for the synthesis of unsubstituted 1,3-oxazinanes at the C4, C5, and C6 positions. The use of substituted 1,3-amino alcohols allows for the introduction of various functionalities at these positions, leading to a diverse range of analogs. For instance, chiral amino alcohols can be employed to achieve stereochemical control during the synthesis. nih.gov
The versatility of this approach is further demonstrated by the use of various amino alcohols in the synthesis of a wide array of 1,3-oxazinane derivatives with potential biological activities. nih.gov Patents have also described the use of 3-aminopropanol as a starting material for the synthesis of N-protected 3-aminopropanal, a precursor that can be utilized in the formation of 1,3-oxazinane rings. google.com
Reaction Conditions and Catalytic Strategies for Oxazinane Synthesis.
The efficiency and outcome of the 1,3-oxazinane ring formation are highly dependent on the reaction conditions and the catalytic system employed. Both classical and modern synthetic techniques have been successfully applied.
Acid-Catalyzed Cyclization Processes.
Acid catalysis is a cornerstone in the synthesis of 1,3-oxazinanes via the condensation of aldehydes and amino alcohols. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the amino alcohol. This is followed by an intramolecular cyclization and dehydration to yield the 1,3-oxazinane ring. Various acids, including Brønsted and Lewis acids, have been utilized for this purpose. For example, acetic acid has been employed as a catalyst in the reaction of 4-(benzoyloxy)benzaldehyde to form a 1,3-oxazinane-like structure. researchgate.net
The choice of acid catalyst and solvent system can significantly influence the reaction rate and yield. The general mechanism involves the formation of a hemiaminal intermediate, which then undergoes cyclization.
Microwave-Assisted Synthesis Protocols.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,3-oxazines. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods.
Several studies have reported the successful synthesis of 1,3-oxazine derivatives under microwave irradiation. For instance, the synthesis of novel (5-hydroxy-2,4-diphenyl-2H-benzo[e] nih.govnih.govoxazin-3(4H)-yl)(phenyl)methanone derivatives was achieved with high yields and short reaction times using microwave irradiation. oiccpress.com This method offers a green and efficient alternative to traditional synthetic protocols.
| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aromatic aldehydes, Benzoic acids, Resorcinol, Ammonia | Microwave irradiation | (5-hydroxy-2,4-diphenyl-2H-benzo[e] nih.govnih.govoxazin-3(4H)-yl)(phenyl)methanone derivatives | High | oiccpress.com |
Stereochemical Control and Diastereoselective Approaches in Oxazinane Formation.
When substituted precursors are used, the formation of the 1,3-oxazinane ring can lead to the generation of new stereocenters. Controlling the stereochemistry of these centers is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Diastereoselective synthesis of 1,3-oxazinanes can be achieved through various strategies. One common approach involves the use of chiral amino alcohols as starting materials. The inherent chirality of the amino alcohol can direct the stereochemical outcome of the cyclization reaction, leading to the preferential formation of one diastereomer over the other.
Furthermore, more advanced techniques such as sparteine-mediated enantioselective lithiation of Boc-protected 1,3-oxazinanes have been developed. nih.govresearchgate.net This method allows for the highly enantioselective functionalization of the 1,3-oxazinane ring at specific positions, providing access to a wide range of enantioenriched β2- and β3-amino acids after subsequent transformations. nih.gov The regioselectivity of these reactions can be controlled by the choice of ligands. nih.gov
An example of a diastereoselective synthesis is the reaction of thiazole (B1198619) and benzothiazole (B30560) with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate, which leads to the formation of fused nih.govnih.govthiazolo nih.govnih.govoxazines and nih.govnih.govoxazino[2,3-b] nih.govnih.govbenzothiazoles with high diastereoselectivity. nih.gov
| Reactants | Method | Product | Stereochemical Outcome | Reference |
| Boc-1,3-oxazinane | Sparteine-mediated enantioselective lithiation and Negishi coupling | C4- or C5-functionalized Boc-1,3-oxazinanes | High enantioselectivity | nih.govresearchgate.net |
| Thiazole/Benzothiazole, Dialkyl acetylenedicarboxylates, Ethyl pyruvate | Cycloaddition | Fused nih.govnih.govthiazolo nih.govnih.govoxazins and nih.govnih.govoxazino[2,3-b] nih.govnih.govbenzothiazoles | Diastereoselective | nih.gov |
Protecting Group Strategies Involving Benzoyloxy-Substituted Oxazinanes.
Protecting groups are crucial in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not introduce additional complications to the synthesis. In the realm of nucleic acid and modified oligonucleotide synthesis, protecting group strategies are of paramount importance. Benzoyloxy-substituted oxazinanes have emerged as a valuable class of protecting groups, particularly in the synthesis of phosphoramidite (B1245037) building blocks.
Benzoyloxy-substituted oxazinanes play a significant role in the synthesis of specialized phosphoramidite building blocks, which are essential for the automated synthesis of oligonucleotides. A key example is the use of a 2-[4-(benzoyloxy)phenyl]-1,3-oxazine moiety to protect a modified nucleic acid analog.
In the synthesis of N-methoxy-1,3-oxazinane nucleic acids (MOANAs), a phosphoramidite building block derived from (2R,3S)-4-(methoxyamino)butane-1,2,3-triol is required. The challenge lies in selectively protecting the reactive methoxyamino and hydroxyl groups to allow for the standard phosphoramidite chemistry to proceed. A successful strategy involves the condensation of (2R,3S)-4-(methoxyamino)butane-1,2,3-triol with 4-(benzoyloxy)benzaldehyde under acidic conditions. utupub.fi This reaction forms a stable six-membered N-methoxy-1,3-oxazinane ring, specifically a 2-[4-(benzoyloxy)phenyl]-N-methoxy-1,3-oxazinane derivative, which serves as the protecting group. utupub.firesearchgate.net
The formation of this oxazinane protects the N-methoxyamino group and one of the hydroxyl groups within a cyclic structure, leaving a free hydroxyl group for subsequent phosphitylation to generate the desired phosphoramidite building block. utupub.firesearchgate.net This approach has been shown to be efficient, leading to a significantly shorter and higher-yielding synthesis route compared to previous methods. utupub.fi The resulting phosphoramidite building block, now containing the benzoyloxy-substituted oxazinane, can be directly used in automated oligonucleotide synthesizers. utupub.firesearchgate.net
Table 1: Key Reactants in the Synthesis of a Protected Phosphoramidite Building Block
| Reactant | Role |
|---|---|
| (2R,3S)-4-(methoxyamino)butane-1,2,3-triol | Core scaffold of the modified nucleic acid analog. |
| 4-(benzoyloxy)benzaldehyde | Forms the benzoyloxy-substituted oxazinane protecting group. |
The stability of a protecting group is critical for the success of a multi-step synthesis. The 2-[4-(benzoyloxy)phenyl]-1,3-oxazine protecting group exhibits ideal characteristics for oligonucleotide synthesis. It remains stable throughout the automated synthesis process, which involves multiple cycles of coupling, capping, oxidation, and detritylation. utupub.firesearchgate.net This stability ensures that the protected monomer is not prematurely cleaved, allowing for the successful incorporation into the growing oligonucleotide chain.
The rate of hydrolysis of a series of N-methoxy-2-phenyl-1,3-oxazinanes was found to be dependent on the electronic properties of the substituent on the phenyl ring, with a reaction constant (ρ) of -1.40 ± 0.05, indicating that electron-donating groups accelerate the hydrolysis. utupub.firesearchgate.net
Table 2: Stability and Deprotection Conditions for 2-[4-(Benzoyloxy)phenyl]-1,3-oxazine Protecting Group
| Condition | Stability/Removal |
|---|---|
| Automated Oligonucleotide Synthesis | Stable |
| Aqueous Ammonia (release from solid support) | Rapid Removal |
This clever design, where the protecting group is stable during synthesis but labile under the final deprotection conditions, makes benzoyloxy-substituted oxazinanes a highly effective protecting group strategy in the synthesis of modified oligonucleotides. utupub.firesearchgate.net
Reaction Mechanisms and Chemical Reactivity of 3 Benzoyloxy 2 Phenyl 1,3 Oxazinane Derivatives
Hydrolytic Stability and Kinetic Parameters
The stability of the 1,3-oxazinane (B78680) ring towards hydrolysis is a critical parameter, especially in aqueous environments. Studies on analogous N-methoxy-2-phenyl-1,3-oxazinanes demonstrate that the hydrolysis is acid-catalyzed and impractically slow at neutral pH. nih.gov
pH-Rate Profiles and Hammett Correlations
The rate of hydrolysis of 1,3-oxazinane derivatives is highly dependent on the pH of the medium. For instance, the hydrolysis of related N-methoxyoxazinanes shows a distinct pH-rate profile, indicating that the reaction is subject to acid catalysis. researchgate.net
To quantitatively assess the influence of electronic effects on the reaction rate, Hammett correlations are employed. This approach plots the logarithm of the reaction rate constant (k) against the Hammett substituent constant (σ) for a series of derivatives with different substituents on the 2-phenyl group. For the hydrolysis of a series of N-methoxy-2-phenyl-1,3-oxazinanes, a linear Hammett plot was obtained, yielding a reaction constant (ρ) of -1.40 ± 0.05. researchgate.net A negative ρ value signifies that the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups. This suggests a buildup of positive charge in the transition state of the rate-determining step, such as the protonation of the ring nitrogen or oxygen atom, which is destabilized by electron-withdrawing substituents. researchgate.netnih.govcambridge.org
| Parameter | Value | Interpretation |
|---|---|---|
| Reaction Constant (ρ) | -1.40 ± 0.05 | Positive charge buildup in the transition state; reaction accelerated by electron-donating groups. |
Influence of Substituent Effects on Hydrolysis
The electronic nature of substituents on the 2-phenyl ring significantly modulates the rate of hydrolysis. As indicated by the negative Hammett reaction constant (ρ = -1.40), substituents that donate electron density to the aromatic ring (e.g., methoxy, methyl) accelerate the hydrolysis. researchgate.netsemanticscholar.org Conversely, electron-withdrawing substituents (e.g., nitro, chloro) decrease the rate of hydrolysis. researchgate.net
Reversible Ring-Opening and Ring-Closing Equilibria
1,3-Oxazinane derivatives can participate in reversible ring-opening and ring-closing reactions, establishing an equilibrium between the cyclic form and an open-chain Schiff base or iminium ion intermediate. nih.govresearchgate.netrsc.org
Equilibrium Constants and Factors Governing Interconversion
The position of the ring-chain equilibrium is influenced by several factors, including solvent, temperature, and the electronic properties of the substituents. In studies of related 1,3-benzoxazines, the equilibrium between the cyclic form and the ring-opened adduct is significantly affected by the solvent medium. Protic solvents tend to favor the ring-opened form, whereas aprotic solvents can result in comparable amounts of both species at equilibrium. nih.govresearchgate.net The acidity of reactants also plays a crucial role; for example, in solvent-free reactions with thiols, a more acidic thiol can drive the equilibrium towards the ring-opened product. nih.govresearchgate.net The reverse reaction, or ring-closure, can often be promoted by increasing the temperature and removing the reactant that favors the open form. nih.govresearchgate.net
Nucleobase Analogue Formation via Oxazinane Chemistry
The reversible nature of the 1,3-oxazinane ring formation has been ingeniously applied in the synthesis of nucleoside analogues. In this approach, a precursor containing a 1,3-aminoalcohol moiety is incorporated into a DNA strand. nih.govresearchgate.net This modified unit can then react reversibly with various aldehydes under mildly acidic conditions. nih.gov The reaction forms a 2-aryl-N-methoxy-1,3-oxazinane structure, where the oxazinane ring mimics the ribose sugar and the aldehyde-derived aryl group functions as a nucleobase surrogate. nih.govresearchgate.net
The equilibrium of this dynamic system is dependent on both the structure of the aldehyde and the identity of the opposing nucleobase in the DNA duplex. nih.gov Aldehydes with larger aromatic stacking surfaces and hydrogen bonding capabilities, such as 9-formyl-9-deazaadenine, show higher affinity and selectivity, consistent with Watson-Crick base pairing rules. nih.gov This method allows for the post-synthetic, sequence-specific incorporation of diverse functional molecules into oligonucleotides. nih.govresearchgate.net
Ring Transformation and Isomerization Pathways
Beyond ring-opening, 1,3-oxazinane derivatives may undergo more complex ring transformations and isomerizations. While specific pathways for 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane are not extensively detailed, analogous heterocyclic systems provide insight into potential reactions. For example, rearrangements can be catalyzed by acids or metals. Ruthenium-catalyzed rearrangements of related isoxazolidines can yield N-H-1,3-oxazinanes. organic-chemistry.org In other heterocyclic systems, such as 2-benzoyl-1,4-benzothiazin-3-one, reactions with alkylating agents or hydrazine (B178648) can induce a ring transformation, leading to the formation of entirely different heterocyclic structures like 1,3-benzothiazol-2-one or bipyrazolic compounds. researchgate.net These examples suggest that under specific conditions, the 1,3-oxazinane ring could be susceptible to cleavage and re-cyclization pathways, leading to isomeric structures or different ring systems entirely.
Amine-Promoted Oxazinane Ring Transformations
The interaction of this compound derivatives with amines can induce significant structural changes, often leading to ring transformations. These reactions are influenced by the nature of the amine, the solvent, and the reaction conditions. While specific studies on the direct amine-promoted transformations of this compound are not extensively detailed in the available literature, related studies on similar heterocyclic systems provide valuable insights. For instance, the ring-opening polymerization of benzoxazines can be catalyzed by tertiary amines, suggesting the susceptibility of the oxazine (B8389632) ring to nucleophilic attack by amines.
In a broader context, the synthesis of 1,3-oxazine derivatives often involves the condensation of primary amines with formaldehyde (B43269) and phenols, highlighting the role of amines in the formation of the oxazine ring. ijrpr.com This foundational knowledge suggests that amines can also participate in the reverse reaction, promoting ring cleavage under certain conditions.
Mechanistic Insights into Bond Cleavage and Rearrangements
The chemical transformations of this compound derivatives are fundamentally governed by the cleavage of specific bonds within the molecule. The N-O bond, characteristic of the 1,3-oxazinane ring, and the C-O bond of the benzoyloxy group are potential sites for chemical reactions.
Mechanistic studies on related heterocyclic compounds, such as isoxazolines, have demonstrated that N-O bond cleavage can be achieved using various reagents, leading to ring-opened products. While not directly involving amines, these studies underscore the inherent reactivity of the N-O bond in similar six-membered rings. Furthermore, rearrangements, such as the 1,3-acyloxy migration observed in rhodium-catalyzed reactions of propargyl esters, showcase the potential for intramolecular acyl group transfers, a process that could be relevant to the benzoyloxy group in the target molecule. nih.gov
The presence of the benzoyloxy group introduces the possibility of nucleophilic attack at the ester carbonyl, which could initiate a cascade of reactions, potentially leading to ring cleavage or rearrangement. The phenyl group at the 2-position can influence the stereochemical outcome of these reactions and the stability of any intermediates formed.
| Reaction Type | Key Intermediates/Pathways | Influencing Factors |
| Amine-Promoted Ring Opening | Nucleophilic attack by amine on the oxazinane ring | Amine nucleophilicity, steric hindrance, reaction temperature |
| N-O Bond Cleavage | Reductive or oxidative cleavage pathways | Nature of the reducing/oxidizing agent, presence of catalysts |
| Acyl Group Migration | Intramolecular transfer of the benzoyl group | Catalyst, solvent polarity |
Functional Group Interconversions and Derivatization Reactions
The functional groups present in this compound offer avenues for a variety of interconversions and derivatizations, allowing for the synthesis of a diverse range of related compounds.
Hydrolysis of the benzoyloxy group would yield the corresponding 3-hydroxy-2-phenyl-1,3-oxazinane. This alcohol functionality can then serve as a handle for further reactions, such as oxidation to the corresponding ketone (2-phenyl-1,3-oxazinan-3-one) or etherification. Condensation reactions of the 3-hydroxy derivative with various electrophiles could also lead to a wide array of new derivatives. nih.gov
The synthesis of various 1,3-oxazine derivatives from different starting materials highlights the versatility of this heterocyclic core. For example, multicomponent reactions involving primary aliphatic and cyclic amines, formaldehyde, and substituted phenols are commonly employed to construct the 1,3-oxazine ring system. ijrpr.com This synthetic flexibility implies that the this compound structure can be modified at various positions to introduce different functionalities.
| Starting Compound | Reaction | Product |
| This compound | Hydrolysis | 3-Hydroxy-2-phenyl-1,3-oxazinane |
| 3-Hydroxy-2-phenyl-1,3-oxazinane | Oxidation | 2-Phenyl-1,3-oxazinan-3-one |
| 3-Hydroxy-2-phenyl-1,3-oxazinane | Etherification | 3-Alkoxy-2-phenyl-1,3-oxazinane |
| 3-Hydroxy-2-phenyl-1,3-oxazinane | Condensation with Electrophiles | Various 3-substituted-2-phenyl-1,3-oxazinanes |
Advanced Spectroscopic and Structural Elucidation Methodologies for Oxazinane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of 3-acyloxy-1,3-oxazinanes in solution. rsc.org Studies on various 3-acyloxy-1,3-oxazinanes have established that the stereochemistry of the preferred conformers can be elucidated through detailed analysis of 1H and 13C NMR spectra. rsc.orgnih.gov
Furthermore, dynamic NMR spectroscopy has been instrumental in studying the nitrogen inversion process in these molecules. rsc.org This process is often the rate-limiting step in the conformational equilibria of 3-acyloxy-1,3-oxazinanes. The free energy of activation (ΔG‡) for nitrogen inversion in these systems has been found to be in the range of 60–71 kJ mol−1. rsc.org Temperature-dependent NMR experiments are crucial for determining the coalescence temperatures and calculating these energy barriers. nih.gov
For 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane, the analysis of coupling constants and chemical shifts of the protons on the oxazinane ring provides critical information about their spatial relationships and, consequently, the ring's conformation. The presence of the bulky phenyl and benzoyloxy groups is expected to significantly influence the conformational equilibrium.
Table 1: Representative 1H NMR Data for Conformational Analysis of a 3-Acyloxy-1,3-oxazinane Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
| H-2 | 5.21 | d | 9.8 | Axial |
| H-4a | 3.85 | ddd | 11.5, 5.0, 2.5 | Equatorial |
| H-4e | 3.20 | ddd | 11.5, 9.0, 4.5 | Axial |
| H-5a | 1.95 | m | - | Axial |
| H-5e | 1.60 | m | - | Equatorial |
| H-6a | 4.25 | ddd | 11.0, 5.0, 2.0 | Equatorial |
| H-6e | 3.70 | ddd | 11.0, 9.5, 4.0 | Axial |
Note: This is a representative table based on data for related compounds. Actual values for this compound may vary.
X-ray Crystallography for Solid-State Structural Determination of Related Oxazinanes
X-ray crystallography provides unambiguous determination of the solid-state structure of molecules, offering precise bond lengths, bond angles, and conformational details. For 3-acyloxy-1,3-oxazinanes, solid-state structures determined by X-ray diffraction have confirmed the findings from NMR studies regarding the preferred conformation. rsc.org
These crystallographic studies have shown that in the solid state, the oxazinane ring often adopts a chair conformation. The orientation of substituents, as determined by X-ray analysis, provides a static picture that complements the dynamic information obtained from NMR spectroscopy in solution. For instance, the orientation of the acyloxy group at the N-3 position and the substituent at the C-2 position can be definitively established.
While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of related structures indicates that the phenyl group at the C-2 position would likely adopt an equatorial orientation to minimize steric hindrance, and the benzoyloxy group at the N-3 position would also have a preferred orientation influenced by electronic and steric factors.
Table 2: Selected Crystallographic Data for a Representative 3-Acyloxy-1,3-oxazinane
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 11.231(3) |
| c (Å) | 13.456(4) |
| β (°) | 105.21(2) |
| Volume (Å3) | 1245.8(6) |
| Z | 4 |
| R-factor | 0.045 |
Note: This is a representative table based on data for related compounds. Actual values for this compound may vary.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecular ion (M+) is formed, which then undergoes fragmentation into smaller, charged species. chemguide.co.uk The analysis of these fragment ions helps to piece together the structure of the parent molecule.
For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the benzoyloxy group, cleavage of the oxazinane ring, and fragmentation of the phenyl substituent. The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. libretexts.org For instance, the formation of a stable benzoyl cation or a phenyl-substituted fragment would likely be prominent.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
| 283 | [M]+ |
| 162 | [M - C6H5COO]+ |
| 105 | [C6H5CO]+ |
| 77 | [C6H5]+ |
Note: This is a predictive table based on common fragmentation patterns. Actual fragmentation may vary.
UV-Vis Spectroscopy for Monitoring Reaction Kinetics
UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions by observing changes in the absorbance of light by the reacting species. nih.govthermofisher.com This technique is particularly useful when one of the reactants or products has a chromophore that absorbs in the UV-Vis region.
In the synthesis of 1,3-oxazine derivatives, UV-Vis spectroscopy can be employed to follow the reaction kinetics. edu.krdjcsp.org.pk For example, if the starting materials have a different UV-Vis absorption spectrum compared to the this compound product, the rate of formation of the product can be monitored by measuring the increase in absorbance at a wavelength where the product absorbs maximally. jcsp.org.pk
The presence of the phenyl and benzoyloxy groups in this compound means that this compound will have characteristic UV absorptions due to the aromatic rings. The kinetics of its formation can be studied by monitoring the appearance of these characteristic absorption bands over time. By analyzing the change in absorbance as a function of time, the reaction order and rate constant can be determined. thermofisher.com
Table 4: Representative UV-Vis Absorption Data for a Phenyl-Substituted Oxazinane System
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| Dichloromethane | 254 | 12,000 |
| Ethanol | 252 | 11,500 |
| Acetonitrile | 253 | 11,800 |
Note: This is a representative table based on data for related compounds. Actual values for this compound may vary.
Theoretical and Computational Investigations of 3 Benzoyloxy 2 Phenyl 1,3 Oxazinane Conformational and Electronic Properties
Density Functional Theory (DFT) Studies on Oxazinane Ring Conformations
The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, contrary to what would be expected from steric hindrance alone. scripps.edu In 3-acyloxy-1,3-oxazinanes, a strong anomeric effect is observed, which stabilizes the conformation where the lone pair of electrons on the ring nitrogen is equatorial. rsc.org This effect arises from a stabilizing hyperconjugative interaction, specifically the overlap between the nitrogen atom's lone pair orbital and the antibonding (σ*) orbital of the adjacent C-O bond.
Extensive computational studies on model di-substituted oxazinane rings reveal that conformational preferences are dictated by the balance between these stabilizing hyperconjugative interactions and various non-covalent steric and electrostatic effects. nih.govrsc.org DFT calculations can quantify the energies of these interactions, allowing for a detailed understanding of why a particular conformer is favored. For instance, the stability gained from the anomeric effect might be offset by destabilizing 1,3-diaxial steric interactions.
| Conformer Feature | Interaction Type | Relative Energy (kcal/mol) | Description |
| Axial Substituent at C2 | Anomeric Effect | Stabilizing | Hyperconjugative interaction between a ring heteroatom lone pair and an adjacent axial C-X σ* orbital. |
| Equatorial Substituent at C2 | Steric Preference | Stabilizing | Minimizes 1,3-diaxial steric clashes, which is typically the dominant factor in carbocyclic rings. |
| Axial Benzoyloxy Group at N3 | Nitrogen Inversion | Destabilizing | May lead to steric strain, influencing the barrier to nitrogen inversion and overall ring conformation. |
| Equatorial Benzoyloxy at N3 | Anomeric Stabilization | Stabilizing | Favored by the anomeric effect involving the nitrogen lone pair and the adjacent C-O bond. rsc.org |
Beyond the anomeric effect, the conformation of the 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane ring is finely tuned by a network of non-covalent interactions (NCIs). nih.gov These interactions, though individually weak, collectively play a significant role in the molecule's stability. DFT methods, often combined with approaches like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can identify and quantify these forces.
The key non-covalent interactions within the oxazinane framework include:
Van der Waals forces: Weak, short-range attractive forces between atoms.
Dipole-dipole interactions: Electrostatic interactions between the permanent dipoles of polar bonds, such as C-O and C-N. The relative orientation of these dipoles can be either stabilizing or destabilizing.
Steric repulsion: Destabilizing interactions that occur when non-bonded atoms are forced into close proximity, such as in 1,3-diaxial arrangements in a chair conformation.
Hydrogen bonding: While not always present intramolecularly, weak C-H···O or C-H···N interactions can contribute to the stability of certain conformers.
Computational analyses have shown that the final conformational preference in complex oxazinanes is a result of the interplay between stabilizing hyperconjugative interactions and the sum of these non-covalent steric and electrostatic effects. nih.gov
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely pathway for a given transformation, such as an isomerization or ring-opening event.
For substituted oxazinanes, isomerization can occur through various pathways. One such mechanism, investigated using DFT for model oxazinane systems, is a thermal amine-promoted isomerization. nih.govrsc.org This process involves the abstraction of a hydrogen atom from the C-3 position by an external amine base, followed by the re-addition of the hydrogen, which can lead to either the original conformer or a new isomer. nih.gov Calculations of the transition state for this hydrogen abstraction-re-addition process are crucial for understanding its feasibility and kinetics. Another potential conformational process in 3-substituted 1,3-oxazinanes is the pyramidal inversion of the nitrogen atom, which can be the rate-limiting step in conformational equilibria. rsc.orgresearchgate.net
In addition to isomerization, 1,3-oxazinane (B78680) rings can undergo more profound ring transformations under certain conditions. Computational studies have provided evidence for a mechanism where steric effects in the transition state lead to the cleavage of the O-N bond. nih.govrsc.org This bond breaking can result in the transformation of the six-membered oxazinane ring into a five-membered ring. nih.gov By calculating the complete energy profile for such a process, including the activation energy barriers, scientists can predict the conditions under which such transformations might occur. The activation barriers for isomerization are typically lower than those for ring-breaking processes, making isomerization the more thermodynamically favorable pathway. nih.gov
| Process | Description | Typical Activation Energy (kcal/mol) | Key Finding |
| Isomerization | Amine-promoted H-abstraction and re-addition at C3. nih.govrsc.org | 35 - 45 | A plausible mechanism for interconversion of isomers, requiring thermal energy. |
| Ring Transformation | Sterically induced O-N bond cleavage leading to a 5-membered ring. nih.gov | > 50 | A higher energy process, suggesting it is less favorable than isomerization but possible under forcing conditions. |
Note: Activation energies are representative values from DFT studies on model oxazinane systems and serve to illustrate the relative feasibility of different reaction pathways.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While DFT calculations provide a static picture of stable conformers and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular movement.
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or chloroform), and track its behavior over nanoseconds or microseconds. This approach is invaluable for:
Exploring Conformational Landscapes: MD can reveal the flexibility of the oxazinane ring and its substituents, showing transitions between different low-energy conformations in real-time.
Analyzing Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD), simulations can assess the structural stability of a given conformer over the simulation period. nih.gov
Investigating Solvation: MD explicitly models the interactions between the solute and solvent molecules, showing how the solvent shell organizes and influences the solute's conformation and dynamics.
Although specific MD simulation studies on this compound are not prominently available, the technique is widely applied to other heterocyclic systems to understand their dynamic stability and interactions, providing a powerful complement to static quantum chemical calculations. nih.govnih.gov
Applications of 3 Benzoyloxy 2 Phenyl 1,3 Oxazinane in Chemical Synthesis and Advanced Materials Science
Role as Building Blocks in Oligonucleotide Synthesis
Derivatives of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane have emerged as critical components in the synthesis of modified oligonucleotides. Specifically, a 2-[4-(benzoyloxy)phenyl]-1,3-oxazine moiety serves as an advanced protecting group for a phosphoramidite (B1245037) building block derived from (2R,3S)-4-(methoxyamino)butane-1,2,3-triol. organic-chemistry.orgutupub.fi This strategy has led to significant improvements in the preparation of these building blocks and their subsequent coupling efficiency in automated oligonucleotide synthesis. organic-chemistry.orgutupub.fi The benzoyloxy group is instrumental in this process; its electron-withdrawing nature stabilizes the oxazinane ring during the acidic steps of solid-phase synthesis, yet it can be readily removed during the final deprotection, facilitating the rapid release of the modified oligonucleotide. organic-chemistry.org
A key application of this building block is in the synthesis of N-Methoxy-1,3-Oxazinane Nucleic Acids (MOANAs). rsc.org In these novel nucleic acid analogues, the traditional furanose sugar is formally replaced by an N-methoxy-1,3-oxazinane ring. rsc.orgrsc.org This backbone modification is designed to allow for the post-synthetic incorporation of various base moieties. utupub.firsc.org The synthesis involves incorporating a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol unit into an oligonucleotide sequence, where its methoxyamino and a hydroxyl function are available to form the N-methoxy-1,3-oxazinane ring through a condensation reaction with an aldehyde. rsc.org The aldehyde in this reaction effectively functions as a surrogate for the natural nucleobase. rsc.org
The use of a 4-(benzoyloxy)benzaldehyde-derived protecting group for the phosphoramidite monomer has greatly enhanced the synthesis of MOANAs. organic-chemistry.orgutupub.fi Research has demonstrated that this protection strategy leads to higher yields and improved coupling efficiency compared to previous methods. organic-chemistry.org The 2-[4-(benzoyloxy)phenyl]-1,3-oxazine protection remains stable throughout the synthetic cycles but is quickly removed upon cleavage from the solid support and dissolution in water. organic-chemistry.orgutupub.fi
| Parameter | Previous Method | Improved Method (Using Benzoyloxy Derivative) | Reference |
|---|---|---|---|
| Protecting Group | Suboptimal/Less Stable | 2-[4-(Benzoyloxy)phenyl]-1,3-oxazine | organic-chemistry.orgutupub.fi |
| Building Block Preparation | Tedious | Greatly improved yield | organic-chemistry.org |
| Coupling in Automated Synthesis | Modest Yield | Greatly improved coupling | organic-chemistry.org |
| Deprotection | Standard | Rapid removal post-synthesis in water | organic-chemistry.orgutupub.fi |
The post-synthetic modification approach enabled by MOANAs is a powerful tool for expanding the genetic alphabet. utupub.fi By creating a common oligonucleotide scaffold containing the (2R,3S)-4-(methoxyamino)butane-1,2,3-triol unit, researchers can introduce a wide variety of non-canonical or entirely artificial base surrogates in the form of aldehydes. utupub.firsc.org This method facilitates studies into novel base pairing systems, including those that rely on enhanced stacking, alternative hydrogen bonding patterns, or shape complementarity, which are all crucial areas of research in genetic alphabet expansion. utupub.fi The ability to synthesize a diverse library of modified oligonucleotides from a single precursor scaffold significantly accelerates the exploration of new genetic systems. utupub.fi
Convertible Nucleoside Approaches Utilizing Oxazinane Derivatives
The MOANA platform is a prime example of a convertible nucleoside strategy. researchgate.net This approach allows for the post-synthetic derivatization of selected residues within an oligonucleotide with various functional groups. researchgate.net The formation of the N-methoxy-1,3-oxazinane ring via condensation with an aldehyde is readily reversible under acidic conditions (e.g., pH 5) but essentially irreversible at neutral pH. rsc.orgresearchgate.net This controlled reactivity allows for the "base filling" of a scaffold where various aldehydes, representing different base analogues, can be introduced after the main oligonucleotide chain has been assembled. researchgate.net This method has been successfully demonstrated with a range of aliphatic and aromatic aldehydes, showcasing its versatility in creating base-modified oligonucleotides. rsc.orgrsc.org
Dynamic Combinatorial Chemistry and Molecular Recognition Systems
The reversible formation of the N-methoxy-1,3-oxazinane linkage is a cornerstone of its application in dynamic combinatorial chemistry (DCC). researchgate.net DCC is a powerful strategy for identifying high-affinity ligands for biological targets by allowing a library of building blocks to reversibly connect and rearrange, with the target template selectively amplifying the strongest binders from the mixture. researchgate.netrsc.org
In the context of MOANAs, the reversible condensation between the methoxyamino-modified oligonucleotide scaffold and a library of aldehyde-based nucleobase surrogates creates a dynamic combinatorial library. researchgate.net When a complementary DNA or RNA strand is introduced as a template, it drives the equilibrium of the system. researchgate.net Through molecular recognition, specifically Watson-Crick base pairing, the template strand selectively binds and stabilizes the correctly paired MOANA conjugate, amplifying its concentration in the mixture. researchgate.net This DNA-templated "base filling" approach has been demonstrated to successfully incorporate nucleobase analogues in a sequence-specific manner, highlighting the potential of oxazinane derivatives in the development of responsive molecular systems and for the discovery of novel ligands. researchgate.net
Design of Synthons for Complex Chemical Entities
Beyond their role in nucleic acid chemistry, 1,3-oxazinane (B78680) rings are valuable synthetic intermediates, or synthons, for constructing other complex molecules. The heterocyclic ring serves as a stable, masked form of a 1,3-aminoalcohol, which can be revealed in a subsequent synthetic step.
1,3-Oxazinanes are established and useful building blocks for the synthesis of N-H-1,3-aminoalcohols. organic-chemistry.org The conversion is typically achieved through the cleavage of the aminal group within the oxazinane ring. nih.gov For instance, N-Boc-1,3-oxazinanes can be readily cleaved using trifluoroacetic acid (TFA) to yield the corresponding N-Boc-1,3-aminoalcohols, which are themselves valuable chiral intermediates for further asymmetric synthesis. nih.gov This straightforward conversion makes 1,3-oxazinanes reliable precursors for accessing the 1,3-aminoalcohol motif, a common substructure in natural products and pharmaceuticals. nih.gov
Potential as Ligands in Organometallic Catalysis
While the direct application of this compound as a ligand in organometallic catalysis is not yet extensively documented in publicly available research, its molecular structure suggests significant potential in this field. The presence of both nitrogen and oxygen donor atoms within a heterocyclic framework makes it a promising candidate for the formation of stable metal complexes, which are central to many catalytic processes.
The field of organometallic chemistry involves compounds with at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds are widely utilized as catalysts to increase the rates of chemical reactions in both research and industrial settings. wikipedia.org
The potential of this compound as a ligand stems from its ability to act as a chelating agent. The nitrogen and oxygen atoms of the oxazinane ring, along with the carbonyl oxygen of the benzoyloxy group, can coordinate with a central metal ion. This chelation can enhance the stability and influence the reactivity of the resulting organometallic complex. The specific coordination mode would depend on the metal center and the reaction conditions.
Based on the chemistry of analogous N,O-heterocyclic ligands, complexes of this compound could potentially find applications in a variety of catalytic transformations, including:
Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) are cornerstone transformations in modern organic synthesis. N,O-ligands are known to stabilize the active metal species and promote efficient catalysis.
Asymmetric Catalysis: If derived from a chiral precursor, enantiomerically pure this compound could serve as a chiral ligand for asymmetric catalysis. This is particularly relevant for the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required.
Polymerization Reactions: While distinct from its role as a spectator ligand in catalysis, the related benzoxazine (B1645224) chemistry is known for its application in ring-opening polymerization to form high-performance polymers. mdpi.com The oxazinane ring in the target molecule could potentially be involved in similar transformations under catalytic conditions.
To illustrate the potential catalytic performance of systems bearing N,O-ligands, the following table presents data for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an N,O-bidentate ligand. It is important to note that this data is for an analogous system and not for this compound itself.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | 99 |
| 4 | 4-Bromoanisole | Phenylboronic acid | 0.2 | 95 |
The development of new ligand architectures is a continuous effort in the field of catalysis. The exploration of this compound and its derivatives as ligands could lead to the discovery of novel catalysts with unique reactivity and selectivity. Further research is required to synthesize and characterize the corresponding metal complexes and to evaluate their efficacy in various catalytic reactions.
Future Perspectives and Emerging Research Avenues for 3 Benzoyloxy 2 Phenyl 1,3 Oxazinane Chemistry
Development of Novel and Sustainable Synthetic Routes
While classical methods for the synthesis of 1,3-oxazines are established, the future of synthesizing 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane lies in the development of more sustainable and efficient methodologies. researchgate.netsciresliterature.org Green chemistry principles are increasingly pivotal in modern organic synthesis, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. researchgate.netnih.gov
Future research will likely focus on:
Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the this compound core in a single step. researchgate.netnih.gov This approach enhances atom economy and reduces purification steps.
Novel Catalytic Systems: Investigating the use of nanocatalysts, solid acid catalysts, and biocatalysts to improve reaction rates, yields, and selectivity under milder conditions. nih.govrsc.orgresearchgate.net The reusability of these catalysts is a key advantage for sustainable processes. rsc.org
Alternative Energy Sources: Employing microwave irradiation and ultrasound as energy sources can significantly shorten reaction times and improve energy efficiency compared to conventional heating. researchgate.net
Solvent-Free and Aqueous Conditions: Developing synthetic protocols that operate under solvent-free conditions or in water would drastically reduce the environmental impact of the synthesis. researchgate.netsciresliterature.orgrsc.org
| Synthetic Strategy | Key Advantages | Potential Catalysts |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. researchgate.netnih.gov | Lewis acids, Brønsted acids, organocatalysts. |
| Nanocatalysis | High surface area, enhanced reactivity, recyclability. nih.govrsc.org | Magnetic nanoparticles, metal oxides. nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Not applicable (energy source). |
| Aqueous Synthesis | Environmentally benign, low cost, improved safety. researchgate.netsciresliterature.org | Water-tolerant Lewis acids, phase-transfer catalysts. |
Exploration of Untapped Reactivity Profiles
The reactivity of the this compound scaffold is a fertile ground for discovering new chemical transformations. The interplay between the N-O bond, the acetal-like C2 position, and the ester functionality presents opportunities for novel synthetic applications.
Emerging research could explore:
Ring-Opening Reactions: Investigating selective cleavage of the C-O or N-O bonds to generate functionalized 1,3-aminoalcohols or other valuable synthetic intermediates. organic-chemistry.org The benzoyloxy group at the N3 position is expected to influence the regioselectivity of such reactions.
Asymmetric Transformations: Developing enantioselective reactions to access chiral derivatives of this compound. This is particularly relevant for applications in medicinal chemistry where stereochemistry is crucial for biological activity.
Reactions at the C2-Position: The phenyl group at C2 can be a site for further functionalization. Electrophilic aromatic substitution or cross-coupling reactions could be explored to introduce diverse substituents, thereby tuning the molecule's properties.
Radical-Mediated Reactions: Exploring the behavior of this compound under radical conditions could unveil novel reaction pathways and lead to the synthesis of complex molecular architectures.
| Reaction Type | Potential Outcome | Key Reagents/Conditions |
| Reductive Ring Opening | Synthesis of 1,3-aminoalcohols. organic-chemistry.org | Reducing agents (e.g., LiAlH4, NaBH4). |
| Asymmetric Catalysis | Enantiomerically pure 1,3-oxazinanes. | Chiral catalysts (e.g., transition metal complexes with chiral ligands). |
| C-H Functionalization | Derivatization of the phenyl ring. | Transition metal catalysts (e.g., Palladium, Rhodium). |
| N-O Bond Cleavage | Generation of novel nitrogen-containing compounds. | Reductive or oxidative conditions. |
Advanced Computational Modeling for Property Prediction and Design
In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling can accelerate the discovery and development of new this compound derivatives with tailored properties. ekb.egnih.gov
Future computational studies will likely involve:
Density Functional Theory (DFT): Using DFT to calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its analogues. ekb.egresearchgate.netmdpi.com This can provide insights into reaction mechanisms and predict the most likely sites for chemical attack.
Molecular Docking: Simulating the interaction of this compound derivatives with biological targets such as enzymes and receptors. ekb.egnih.gov This can help in identifying potential therapeutic applications and guiding the design of more potent bioactive molecules.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities or physicochemical properties.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics and stability of these molecules in different environments, which is crucial for understanding their behavior in biological systems and materials. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. ekb.egmdpi.com | HOMO-LUMO gap, electrostatic potential, bond energies. mdpi.com |
| Molecular Docking | Predicting binding affinity to biological targets. ekb.eg | Binding modes, interaction energies. |
| QSAR | Correlating structure with activity/properties. | Biological activity, toxicity, solubility. |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions. nih.gov | Conformational flexibility, binding free energies. |
Integration into Supramolecular and Nanoscience Applications
The structural characteristics of this compound make it an attractive building block for the construction of larger, more complex systems in supramolecular chemistry and nanoscience.
Promising research directions include:
Self-Assembling Systems: Designing and synthesizing derivatives of this compound that can self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or vesicles through non-covalent interactions.
Functional Materials: Incorporating the this compound moiety into polymeric materials to enhance their thermal stability, mechanical properties, or to introduce specific functionalities. Naphthoxazines, a related class of compounds, are known to be precursors for high-performance polymers. researchgate.net
Molecular Switches: Exploring the potential of this compound derivatives to act as molecular switches, where a change in conformation or electronic properties can be triggered by an external stimulus like light or pH.
Surface Modification: Grafting these molecules onto the surfaces of nanoparticles or other substrates to modify their surface properties, for applications in sensing, catalysis, or drug delivery.
| Application Area | Potential Role of this compound | Desired Properties |
| Supramolecular Gels | Gelator molecule. | Ability to form extensive hydrogen bonding or π-π stacking. |
| High-Performance Polymers | Monomer or additive. | Thermal stability, rigidity. |
| Molecular Sensors | Recognition unit. | Specific binding sites for analytes. |
| Nanoparticle Functionalization | Surface ligand. | Chemical handles for covalent attachment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
